REACTION_SMILES
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[CH3:15][CH2:16][N:17]([CH2:18][CH3:19])[CH2:20][CH3:21].[CH3:22][c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1.[P:29]([Cl:30])([Cl:31])([Cl:32])=[O:33].[n:1]1[cH:2][n:3][c:4]([OH:14])[c:5]2[c:6]1[nH:7][c:8]1[c:9]2[cH:10][cH:11][n:12][cH:13]1>>[n:1]1[cH:2][n:3][c:4]([Cl:31])[c:5]2[c:6]1[nH:7][c:8]1[c:9]2[cH:10][cH:11][n:12][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ncnc2[nH]c3cnccc3c12
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Name
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Type
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product
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Smiles
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Clc1ncnc2[nH]c3cnccc3c12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |